molecular formula C13H12FNO2S B290742 N-(3-fluorophenyl)-2-methylbenzenesulfonamide

N-(3-fluorophenyl)-2-methylbenzenesulfonamide

Cat. No. B290742
M. Wt: 265.31 g/mol
InChI Key: RTJJGAIEWQZNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methylbenzenesulfonamide, also known as F 13640, is a chemical compound that has been widely studied for its potential use in the field of medicine. This compound is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes, making it a promising candidate for the treatment of various diseases. In

Scientific Research Applications

F 13640 has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of F 13640 is its use as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of acid-base balance in the body. Inhibition of this enzyme has been shown to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

The mechanism of action of F 13640 involves its ability to bind to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are necessary for the regulation of acid-base balance. The inhibition of carbonic anhydrase has been shown to have a range of physiological effects, including the reduction of intraocular pressure in the eye and the suppression of seizures in animal models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F 13640 are largely dependent on its inhibition of carbonic anhydrase. Inhibition of this enzyme has been shown to have a range of effects on the body, including the reduction of intraocular pressure, the suppression of seizures, and the inhibition of tumor growth. These effects are thought to be due to the regulation of acid-base balance and the modulation of cellular signaling pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of F 13640 in lab experiments is its potency as an inhibitor of carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, the use of F 13640 in lab experiments is limited by its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on F 13640. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the investigation of the potential use of F 13640 in the treatment of cancer. Additionally, the development of new methods for the synthesis of F 13640 and related compounds may lead to improved yields and purity, making these compounds more readily available for research purposes.
Conclusion:
In conclusion, F 13640 is a promising compound with potential applications in the treatment of various diseases. Its ability to act as a potent inhibitor of carbonic anhydrase makes it a valuable tool for studying the role of this enzyme in physiological processes. While there are limitations to its use in lab experiments, ongoing research into the development of more potent and selective inhibitors of carbonic anhydrase and the investigation of its potential use in the treatment of cancer may lead to new avenues for therapeutic intervention.

Synthesis Methods

The synthesis of F 13640 involves a series of chemical reactions that begin with the reaction of 3-fluoroaniline with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction yields N-(3-fluorophenyl)-2-methylbenzenesulfonamide as the final product. The synthesis process has been optimized to increase the yield and purity of the final product.

properties

Molecular Formula

C13H12FNO2S

Molecular Weight

265.31 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C13H12FNO2S/c1-10-5-2-3-8-13(10)18(16,17)15-12-7-4-6-11(14)9-12/h2-9,15H,1H3

InChI Key

RTJJGAIEWQZNAK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)F

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC2=CC(=CC=C2)F

Origin of Product

United States

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